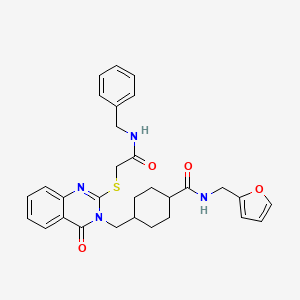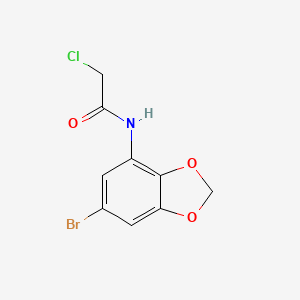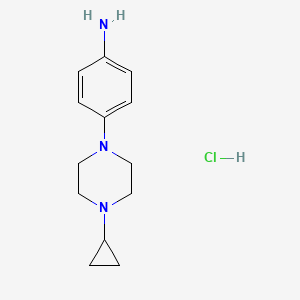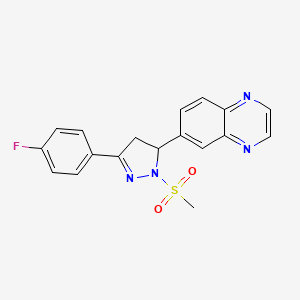
4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C30H32N4O4S and its molecular weight is 544.67. The purity is usually 95%.
BenchChem offers high-quality 4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Transformations and Synthetic Methodologies
Camps Cyclization and Analogous Transformations : N-(2-Acylaryl)benzamides and analogous compounds undergo Camps cyclization to yield quinolin-4(1H)-ones with high yields. This process is significant for the synthesis of heterocyclic compounds, which have various pharmaceutical applications (Mochalov et al., 2016).
One-Pot Synthesis of Quinazolinones : A solvent-free one-pot synthesis method has been developed for substituted quinazolinones, showcasing the efficiency of synthetic strategies in heterocyclic chemistry and their potential in drug development (Mohebat et al., 2015).
Biological Applications and Mechanistic Studies
Tyrosinase Inhibitors and Antioxidant Properties : New derivatives of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide have been synthesized and found to be potent inhibitors of the tyrosinase enzyme, with significant antioxidant properties. These findings suggest their potential in treating hyperpigmentation disorders and oxidative stress-related diseases (Dige et al., 2019).
Antimicrobial Agents : New quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties, indicating their potential as antibacterial and antifungal agents. This research contributes to the ongoing search for new antimicrobial compounds to combat resistant strains of bacteria and fungi (Desai et al., 2007).
Advanced Synthetic Techniques
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : This technique has been applied to synthesize diverse heterocyclic derivatives, demonstrating the versatility of palladium catalysis in organic synthesis and its importance in the development of complex molecules (Bacchi et al., 2005).
Postcondensation Modifications of Ugi Products : The study introduces a "universal isocyanide" concept for postcondensation modification of Ugi four-component condensation products, showcasing innovative approaches in combinatorial chemistry and drug discovery (Keating et al., 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4S/c35-27(31-17-21-7-2-1-3-8-21)20-39-30-33-26-11-5-4-10-25(26)29(37)34(30)19-22-12-14-23(15-13-22)28(36)32-18-24-9-6-16-38-24/h1-11,16,22-23H,12-15,17-20H2,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMJOIQUJXFENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4)C(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)



![7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919210.png)
![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919211.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-acetylpiperidine-4-carboxamide](/img/structure/B2919213.png)

![N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2919215.png)

![3-fluoro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2919218.png)

